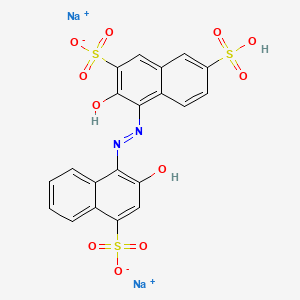

Azul de naftol hidroxílico sal disódica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxy naphthol blue disodium salt, also known as HNBD, is a water-soluble dye used in a variety of scientific research applications. It is a salt of hydroxy naphthol blue, which is a water-soluble dye with a number of useful properties. It is widely used in biochemical and physiological experiments due to its ability to bind to proteins, nucleic acids, and other molecules. HNBD is also used in the synthesis of various compounds, and its mechanism of action is well-understood.

Aplicaciones Científicas De Investigación

Indicador de pH

Azul de naftol hidroxílico sal disódica se usa comúnmente como un indicador de pH {svg_1} {svg_2}. Cambia de color en un rango de pH de 12 a 13, de azul a rosa rojizo {svg_3}.

Fabricación de ensayos de diagnóstico

This compound se usa en la fabricación de ensayos de diagnóstico {svg_4} {svg_5}. Estos ensayos son pruebas que están diseñadas para detectar y medir sustancias o condiciones específicas en una muestra.

Hematología

En el campo de la hematología, que es el estudio de la sangre, las enfermedades de la sangre y su tratamiento, se utiliza this compound {svg_6} {svg_7}.

Histología

La histología, el estudio de la estructura microscópica de los tejidos, también utiliza this compound {svg_8} {svg_9}.

Análisis Bioquímico

Biochemical Properties

Hydroxy Naphthol Blue Disodium Salt plays a significant role in biochemical reactions. It changes color at pH range 12-13 from blue to reddish pink in the presence of calcium ions and to deep blue in the presence of disodium ethylenediaminetetraacetic acid (EDTA)

Cellular Effects

Given its role as a pH indicator and its use in metal affinity chromatography, it may influence cell function by interacting with calcium ions and EDTA .

Molecular Mechanism

The molecular mechanism of Hydroxy Naphthol Blue Disodium Salt involves its ability to change color in response to changes in pH and the presence of certain ions This suggests that it may interact with biomolecules in a way that is sensitive to these conditions

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Hydroxy naphthol blue disodium salt can be achieved through a series of chemical reactions that involve the condensation of naphthol with phthalic anhydride, followed by sulfonation and diazotization. The resulting compound is then coupled with resorcinol to form the final product.", "Starting Materials": [ "naphthol", "phthalic anhydride", "sulfuric acid", "sodium hydroxide", "sodium nitrite", "resorcinol" ], "Reaction": [ "Step 1: Condensation of naphthol with phthalic anhydride in the presence of sulfuric acid to form 4-hydroxy-1,3-naphthalenedione", "Step 2: Sulfonation of 4-hydroxy-1,3-naphthalenedione with sulfuric acid to form 4-hydroxy-3-sulfonic acid-1-naphthalenedione", "Step 3: Diazotization of 4-hydroxy-3-sulfonic acid-1-naphthalenedione with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with resorcinol in the presence of sodium hydroxide to form Hydroxy naphthol blue disodium salt" ] } | |

| 165660-27-5 | |

Fórmula molecular |

C20H14N2Na2O11S3 |

Peso molecular |

600.5 g/mol |

Nombre IUPAC |

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |

Clave InChI |

PPLGBYKWDBFHQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

Origen del producto |

United States |

Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?

A1: Hydroxy Naphthol Blue Disodium Salt itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.

Q2: What types of DNA were studied with this method, and what were the detection limits?

A2: The research focused on two types of DNA: fsDNA and ctDNA. Using Hydroxy Naphthol Blue Disodium Salt and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)